molecular formula C7H10N2O B8459908 1-(3-Pyridazinyl)-2-propanol

1-(3-Pyridazinyl)-2-propanol

Cat. No.: B8459908
M. Wt: 138.17 g/mol
InChI Key: JQZDZLBKUBXHKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Pyridazinyl)-2-propanol is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-pyridazin-3-ylpropan-2-ol

InChI

InChI=1S/C7H10N2O/c1-6(10)5-7-3-2-4-8-9-7/h2-4,6,10H,5H2,1H3

InChI Key

JQZDZLBKUBXHKY-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NN=CC=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diisopropylamine (8.52 ml) was dissolved in tetrahydrofuran (100 ml). To the solution was added dropwise, at 0° C., n-butyl lithium (a 1.64M hexane solution, 36.6 ml). The mixture was stirred for 30 minutes at the same temperature. The reaction mixture was cooled to −70° C., to which was added dropwise a solution of 3-methyl pyridazine (4.71 g) in tetrahydrofuran (10 ml). The mixture was stirred for 30 minutes at the same temperature, to which then added acetaldehyde (2.45 g). The mixture was wormed up to room temperature over 30 minutes, which was stirred for 6 hours at the same temperature. To the reaction mixture was added a saturated aqueous solution of ammonium chloride (10 ml). The mixture was concentrated under reduced pressure. The concentrate was purified by means of a silica gel chromatography (developing solvent: ethyl acetate-methanol 1:0→9:1) to afford the title compound (1.29 g).
Quantity
8.52 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.71 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
2.45 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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